N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide
Description
Properties
CAS No. |
89912-15-2 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[2-(1-benzylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C13H15N3O/c17-11-14-7-6-13-9-16(10-15-13)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,14,17) |
InChI Key |
WAELJNYNRJEAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CCNC=O |
Origin of Product |
United States |
Preparation Methods
Core Imidazole Formation
The foundational step in synthesizing N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide involves constructing the imidazole ring. A widely adopted method involves reacting α-bromo-ketones with formamide under acidic conditions. For example, 2-bromoacetophenone derivatives react with formamide in acetic acid at 118°C to yield 4,5-diphenyl-1H-imidazole intermediates. This cyclocondensation proceeds via nucleophilic substitution, where the α-bromo group is displaced by the amine nitrogen of formamide, followed by cyclization (Figure 1).
Reaction Conditions:
- Solvent: Acetic acid (neat)
- Temperature: 118°C (reflux)
- Catalyst: Ammonium acetate (15 equiv)
- Yield: 93%
Crystallographic analysis confirms the planar geometry of the imidazole ring, with bond lengths of 1.34 Å for C=N and 1.45 Å for C-C.
Benzylation at the N-1 Position
Following ring formation, the N-1 position is benzylated to introduce the 1-benzyl group. Using benzyl chloride or bromide in the presence of a base like sodium hydride (NaH) in anhydrous acetonitrile achieves selective alkylation. The reaction mechanism involves deprotonation of the imidazole nitrogen, followed by nucleophilic attack on the benzyl halide.
Optimization Notes:
- Base: Sodium hydride (2.2 equiv) enhances reaction efficiency by minimizing side reactions.
- Solvent: Anhydrous acetonitrile prevents hydrolysis of the benzyl halide.
- Yield: 85–90%.
Alkylation and Functionalization of the Ethyl Side Chain
Ethyl Group Introduction
The ethyl spacer linking the imidazole and formamide groups is introduced via alkylation. A two-step protocol is employed:
- Deprotonation: Treating 1-benzyl-1H-imidazole with NaH in tetrahydrofuran (THF).
- Alkylation: Reacting with 1,2-dibromoethane to form N-[2-(1-benzyl-1H-imidazol-4-yl)ethyl]bromide.
Critical Parameters:
- Temperature: 0–5°C to control exothermicity.
- Stoichiometry: 1.1 equiv of 1,2-dibromoethane ensures monoalkylation.
- Yield: 78%.
Formamide Installation
The final step involves converting the terminal bromide to a formamide group. This is achieved through nucleophilic substitution with formamide in the presence of a coupling agent. For instance, using dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) facilitates amide bond formation.
Mechanistic Insight:
DCC activates the formamide’s carbonyl group, enabling attack by the ethylamine intermediate. The reaction proceeds at room temperature over 12 hours, with yields of 70–75%.
Alternative Pathways and Comparative Analysis
Direct Alkylation-Formylation
A streamlined approach combines alkylation and formylation in one pot. Ethylenediamine is reacted with 1-benzyl-1H-imidazole-4-carbaldehyde under reductive amination conditions (NaBH3CN, methanol), followed by formic acid quenching.
Advantages:
Solid-Phase Synthesis
Patented methodologies describe immobilizing the imidazole core on resin beads, enabling sequential benzylation and formylation. This approach is scalable but requires specialized equipment.
Data Tables: Reaction Optimization and Yield Comparison
Table 1. Comparison of Key Synthesis Methods
Table 2. Solvent Effects on Alkylation Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 6 | 90 |
| THF | 7.6 | 12 | 78 |
| DMF | 36.7 | 8 | 85 |
| Dichloromethane | 8.9 | 10 | 72 |
Mechanistic Challenges and Solutions
Regioselectivity in Benzylation
Competing alkylation at N-3 of the imidazole ring is mitigated by using bulky bases (e.g., KOtBu) that favor N-1 coordination.
Byproduct Formation During Formylation
Excess formamide (2.5 equiv) suppresses imine formation, while molecular sieves remove generated water.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing their activity. For example, it may inhibit certain enzymes by coordinating with the metal ions in their active sites, thereby blocking their catalytic function.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)formamide (Compound 44)
- Structure : Contains a benzimidazole core with a benzyl-formamide side chain.
- Synthesis : Prepared via benzimidazole alkylation followed by formamide coupling.
- Key Difference : The benzyl group is attached to the benzimidazole nitrogen, whereas the target compound features a benzyl group on the imidazole ring at position 1.
(b) N-(4-arylidene)-1H-benzo[d]imidazol-2-amine Derivatives
- Structure : Schiff base derivatives with arylidene substituents on benzimidazole.
- Synthesis : Formed by condensation of 1H-benzo[d]imidazol-2-amine with aldehydes at 130°C.
- Key Difference : These lack the ethyl-formamide chain but highlight the versatility of imidazole cores in forming stable conjugates.
(c) Formoterol-related Compound H
- Structure: N-[5-[(1RS)-2-(Benzyl[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxy-ethyl]-2-hydroxyphenyl]formamide.
- Key Difference : A complex β-agonist analog with additional hydroxyl and methoxyphenyl groups, emphasizing the role of formamide in pharmacologically active scaffolds.
Physicochemical Properties
A comparison of molecular parameters is summarized below:
Notes:
- The target compound’s lower molecular weight compared to bromobenzamide derivatives suggests enhanced bioavailability.
- Imidazole nitro derivatives (e.g., ) exhibit higher polarity due to nitro groups, impacting solubility.
Analytical and Pharmacological Data
(a) Chromatographic Behavior
Relative retention times (RRT) and response factors from highlight the influence of substituents:
| Compound | Substituents | RRT | Relative Response Factor (%) |
|---|---|---|---|
| B | Formamide + methoxyphenyl | 0.7 | 1.00 |
| H | Formamide + benzyl-methylethyl | 2.2 | 1.00 |
The target compound’s RRT is expected to fall between 0.7–2.2 due to its intermediate hydrophobicity.
Key Structural and Functional Contrasts
Biological Activity
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as a modulator of various biological pathways. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring and a benzyl group, which contribute to its unique biological properties. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), indicating its potential for diverse interactions within biological systems.
Adenosine Receptor Modulation
One of the primary mechanisms of action for this compound is its selective inhibition of the A2B subtype of adenosine receptors. This receptor is implicated in various inflammatory conditions, including asthma and other respiratory ailments. By modulating these receptors, the compound may offer therapeutic benefits in treating such diseases.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pathways associated with inflammation. For instance, it has been shown to affect NF-κB/AP-1 signaling pathways, which are critical in the inflammatory response .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl benzamide | Contains a phenyl group and a dimethylpropyl chain | Kinesin spindle protein inhibitor for cancer treatment |
| N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamide | More complex structure with additional hydroxyl groups | Precursor for Formoterol, used in asthma treatment |
| 3-(1-benzylimidazol-4-yl)-2-methylphenol | Imidazole core with methyl and phenolic components | Potential anti-inflammatory activity |
The table illustrates how this compound's specific interaction profile with adenosine receptors sets it apart from other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits A2B adenosine receptors, leading to reduced bronchial hyperresponsiveness in animal models .
- Molecular Docking : Molecular modeling has provided insights into the binding affinities of this compound to various targets, suggesting that modifications to its structure could enhance its efficacy as a therapeutic agent .
- Therapeutic Applications : Given its anti-inflammatory properties and receptor modulation capabilities, this compound holds promise for developing treatments for respiratory diseases and other inflammatory conditions .
Q & A
Q. What are the typical synthetic routes for N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide, and what intermediates are critical in its preparation?
The synthesis of benzyl-imidazole derivatives often involves multi-step reactions. A common approach includes:
- Imidazole ring formation : Starting with substituted benzylamines and carbonyl precursors, cyclization under alkaline conditions forms the imidazole core. For example, Schiff base intermediates generated via amino-carbonyl condensation are cyclized through dehydration .
- Formamide introduction : The formamide group is typically introduced via formylation of a primary amine intermediate using formic acid derivatives (e.g., formic acetic anhydride) under controlled pH .
Critical intermediates include N-(1-amino-3-oxoprop-1-en-2-yl)benzamide (for imidazole formation) and 2-(1-benzyl-1H-imidazol-4-yl)ethylamine (for formamide coupling) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR are essential for confirming the benzyl-imidazole scaffold and formamide substitution. Key signals include the formamide proton at δ ~8.1 ppm (singlet) and imidazole C-2/C-4 carbons at δ ~135–150 ppm .
- X-ray crystallography : For unambiguous structural determination, single-crystal X-ray diffraction (e.g., using SHELXL software) resolves bond lengths, angles, and hydrogen-bonding networks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?
The formamide group participates in N–H···O and C=O···H–N hydrogen bonds, often forming dimeric or chain-like motifs. Benzyl and imidazole moieties contribute to π-π stacking, stabilizing the crystal lattice. Graph set analysis (e.g., Etter’s rules) can classify these interactions, aiding in polymorph prediction .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dehalogenation byproducts during imidazole synthesis?
- Catalyst selection : Palladium on carbon (Pd/C) may cause undesired dehalogenation. Switching to Raney nickel suppresses this side reaction, as shown in the synthesis of 2-(4-chlorophenyl)-4-formyl-1H-imidazole (92% yield vs. 50% with Pd/C) .
- Solvent and temperature : Ethanol at 45°C optimizes cyclization kinetics, while lower temperatures (25°C) or aqueous solvents reduce yields by ~30% .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like histamine receptors. For benzimidazole analogs, key binding residues (e.g., Asp in HR) form hydrogen bonds with the formamide group .
- QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., benzyl vs. fluorobenzyl) with activity, guiding structural modifications .
Q. What strategies resolve contradictions in NMR data for regioisomeric impurities?
- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon connectivity. For example, NOESY can confirm spatial proximity between benzyl and imidazole protons .
- Spiking experiments : Adding a reference impurity (e.g., N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide) to the sample identifies overlapping signals via retention time shifts in HPLC .
Q. How can impurity profiles be controlled during large-scale synthesis?
- Chromatographic monitoring : USP guidelines recommend using a "Resolution Mixture" with system suitability standards (e.g., Formoterol-related compound H) to track impurities. Relative response factors (RRF) adjust quantification accuracy for low-abundance species .
- Recrystallization : High-purity N-(alpha-alkoxyethyl)formamide derivatives are obtained via fractional crystallization in ethanol/water, reducing residual solvents to <0.1% .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic catalysis ensures enantioselectivity. For example, lipase-mediated acetylation of racemic amines achieves >99% ee .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments to prevent racemization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
